N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a methoxy group, and an isobutyramide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Isobutyramide Moiety: The final step involves the coupling of the azetidine derivative with isobutyric acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form simpler amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Methoxy group oxidation yields aldehydes or carboxylic acids.
Reduction: Azetidine ring reduction yields primary or secondary amines.
Substitution: Phenyl ring substitution yields various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- N-(4-(3-methoxyazetidin-1-yl)phenyl)propionamide
- N-(4-(3-methoxyazetidin-1-yl)phenyl)butyramide
Uniqueness
N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the isobutyramide moiety, in particular, distinguishes it from other similar compounds, potentially offering enhanced stability and specificity in its applications.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)14(17)15-11-4-6-12(7-5-11)16-8-13(9-16)18-3/h4-7,10,13H,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRGKCHXVQQUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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